Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 152559-30-3
VCID: VC21293073
InChI: InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate

CAS No.: 152559-30-3

Cat. No.: VC21293073

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate - 152559-30-3

Specification

CAS No. 152559-30-3
Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name tert-butyl 3-oxo-2,4,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8-7(6-14)9(15)13-12-8/h4-6H2,1-3H3,(H2,12,13,15)
Standard InChI Key DTLXVAXCKABFRY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NN2

Introduction

Structural Characteristics and Properties

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
CAS Number152559-30-3
Physical StateSolid (presumed based on similar compounds)
SolubilitySoluble in organic solvents (presumed)
Functional GroupsHydroxyl, carbamate, heterocyclic rings

Comparative Analysis with Related Compounds

To better understand the structural uniqueness of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightDistinguishing Feature
Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylateC11H17N3O3239.27 g/molHydroxyl group at position 3
Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateC12H19N3O2237.30 g/molMethyl group at position 3
Tert-butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylateC13H22N4O2252.31 g/molAminomethyl group at position 3

The comparative analysis illustrates that substituting the hydroxyl group at position 3 with other functional groups, such as methyl or aminomethyl, results in compounds with different physicochemical properties . These structural variations can significantly influence biological activities and potential applications in medicinal chemistry.

Synthesis Methodologies

General Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. The general synthetic approach often begins with the construction of the pyrazole ring, followed by the formation of the fused pyridine system. The hydroxyl group at position 3 can be introduced through various strategies, including oxidation reactions or protected functional group transformations.

Reaction Conditions and Considerations

The synthesis commonly employs protection-deprotection strategies to ensure selective functionalization of specific positions within the molecule. The tert-butyl carboxylate group serves as a protecting group for the nitrogen at position 5 of the pyridine ring, preventing unwanted side reactions during synthesis. Careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is crucial for achieving high yields and selectivity in these complex synthetic sequences.

Modern Synthetic Approaches

Contemporary synthetic methods for preparing this compound may include:

  • Condensation reactions to form the pyrazole ring

  • Ring-closing strategies to generate the fused bicyclic system

  • Selective functionalization to introduce the hydroxyl group

  • Protection of the nitrogen with the tert-butyl carboxylate group

These approaches often draw inspiration from the synthetic methodologies used for related pyrazolopyridine derivatives, adapting them to accommodate the specific structural features of the target compound.

Biological Activities and Applications

Pharmacological Properties

Pyrazolopyridines, including tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate, exhibit various pharmacological properties. The compound and its structural analogs have demonstrated several biological activities that make them promising candidates for drug development:

  • Antibacterial activity: The compound may interfere with bacterial cell processes

  • Antifungal properties: It may disrupt fungal cell membranes or essential enzymes

  • Anti-inflammatory effects: The compound potentially inhibits inflammatory pathways

  • Analgesic properties: It may modulate pain perception mechanisms

Structure-Activity Relationships

The hydroxyl group at position 3 is particularly significant for the biological activity of this compound, as it may enhance interactions with biological targets such as enzymes or receptors involved in inflammation pathways. This functional group can form hydrogen bonds with amino acid residues in protein binding sites, potentially contributing to the compound's anti-inflammatory and analgesic effects. The tert-butyl group enhances lipophilicity, which can influence the compound's ability to penetrate cell membranes and reach intracellular targets.

Research Applications

Role in Chemical Research

Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate serves as an important building block in organic synthesis. Its unique structure makes it valuable for:

  • Developing new synthetic methodologies for complex heterocyclic systems

  • Studying regioselective functionalization of pyrazolopyridine scaffolds

  • Investigating protection and deprotection strategies for heterocyclic nitrogen atoms

Medicinal Chemistry Applications

In medicinal chemistry, this compound finds applications as:

  • A scaffold for the development of focused compound libraries

  • A pharmacophore for structure-based drug design

  • A starting material for the synthesis of more complex bioactive molecules

  • A reference compound for biological activity comparisons

Current Research Trends

Recent research involving pyrazolopyridine derivatives focuses on understanding the relationship between their structure and biological activity. These investigations aim to:

  • Identify the optimal substitution patterns for specific biological targets

  • Develop more efficient synthetic routes for accessing these compounds

  • Explore the potential of hybrid molecules incorporating the pyrazolopyridine scaffold

  • Utilize computational methods to predict activities of new derivatives

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